3-Phenylbicyclo[1.1.1]pentane-1-carboxamide 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664594
InChI: InChI=1S/C12H13NO/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)
SMILES: C1C2(CC1(C2)C(=O)N)C3=CC=CC=C3
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide

CAS No.:

Cat. No.: VC13664594

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide -

Specification

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 3-phenylbicyclo[1.1.1]pentane-1-carboxamide
Standard InChI InChI=1S/C12H13NO/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)
Standard InChI Key JHRCJOVEBGFKCJ-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)C(=O)N)C3=CC=CC=C3
Canonical SMILES C1C2(CC1(C2)C(=O)N)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Bicyclo[1.1.1]pentane Architecture

The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, creating a rigid, pyramidal structure with significant angle strain. This strain energy, estimated at ~70 kcal/mol, arises from the deviation of bond angles from the ideal tetrahedral geometry, rendering the system highly reactive yet conformationally restricted. X-ray crystallography of analogous compounds reveals bond lengths of ~1.54 Å for the bridgehead carbons and ~1.47 Å for the peripheral bonds .

Substituent Effects and Electronic Properties

The phenyl group at the 3-position introduces aromatic π-electron density, while the carboxamide (-CONH2_2) at the 1-position contributes hydrogen-bonding capability. Density functional theory (DFT) calculations on similar systems suggest that substituents on the bicyclo[1.1.1]pentane core induce localized electron density redistribution, potentially enhancing dipole moments by 20–30% compared to linear analogs .

Table 1: Key Molecular Properties of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide

PropertyValueSource
Molecular FormulaC12H13NO\text{C}_{12}\text{H}_{13}\text{NO}
Molecular Weight187.24 g/mol
Calculated LogP2.1 (Predicted)
Topological Polar Surface43.7 Ų

Synthetic Methodologies

Retrosynthetic Analysis

The carboxamide functionality suggests two potential synthetic routes:

  • Late-stage amidation of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 83249-04-1) .

  • Direct assembly via radical or transition metal-catalyzed coupling of pre-functionalized bicyclo[1.1.1]pentane intermediates .

Carboxylic Acid Precursor Synthesis

3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid (precursor to the carboxamide) is synthesized through:

  • Homolytic aromatic substitution: Reaction of bicyclo[1.1.1]pentane-1-carbonyl peroxide with benzene under thermal conditions (110°C, 16 h) .

  • Decarboxylative functionalization: Fluorination or amination of dicarboxylic acid derivatives using NN-bromosuccinimide (NBS) or azobisisobutyronitrile (AIBN) .

Table 2: Synthetic Parameters for Carboxylic Acid Intermediate

ParameterConditionsYield
Reaction Temperature110°C65%
CatalystNone (Thermal)-
SolventBenzene-
PurificationColumn Chromatography-

Amidation Strategies

Conversion of the carboxylic acid to the carboxamide typically employs:

  • Carbodiimide coupling: Using EDCl/HOBt with ammonium chloride.

  • Schlenk techniques: To minimize hydrolysis of sensitive intermediates.

Biological Relevance and Mechanistic Hypotheses

Putative Mechanisms of Action

While direct pharmacological data for 3-phenylbicyclo[1.1.1]pentane-1-carboxamide remains scarce, structural analogs exhibit:

  • Enzyme inhibition: Via strain-induced conformational distortion of active sites .

  • Receptor modulation: Through hydrogen bonding with the carboxamide group.

Future Directions and Challenges

Synthetic Optimization

  • Photocatalytic methods: To reduce reaction temperatures and improve yields .

  • Enantioselective synthesis: For chiral derivatives targeting stereospecific biological targets .

Biological Screening

Priority areas include:

  • Kinase inhibition assays: Leveraging the carboxamide’s hydrogen-bonding capacity.

  • In vivo pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

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